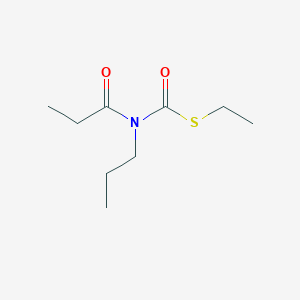
S-Ethyl propanoyl(propyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl propanoyl(propyl)carbamothioate: is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It belongs to the class of thiocarbamates, which are widely used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl propanoyl(propyl)carbamothioate typically involves the reaction of propanoyl chloride with propylamine to form propanoyl(propyl)carbamate. This intermediate is then treated with ethyl mercaptan in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C)
Solvent: Anhydrous solvents like dichloromethane or toluene
Catalyst: Bases such as triethylamine or pyridine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including distillation and recrystallization to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethyl propanoyl(propyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base
Major Products:
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Corresponding thiols
Substitution Products: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
S-Ethyl propanoyl(propyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.
Biology: Studied for its effects on enzyme inhibition and potential use as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a herbicide and pesticide due to its ability to inhibit specific enzymes in plants and pests
Mécanisme D'action
The mechanism of action of S-Ethyl propanoyl(propyl)carbamothioate involves the inhibition of specific enzymes, particularly those involved in the biosynthesis of essential amino acids in plants and pests. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This leads to the disruption of metabolic pathways and ultimately the death of the target organism .
Comparaison Avec Des Composés Similaires
- S-Ethyl N,N-dipropylthiocarbamate (EPTC)
- S-Propyl butylethylcarbamothioate (Pebulate)
- S-Ethyl cyclohexylethylcarbamothioate (Cycloate)
Comparison:
- Uniqueness: S-Ethyl propanoyl(propyl)carbamothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other thiocarbamates.
- Activity: While similar compounds like EPTC and Pebulate also act as herbicides, this compound may exhibit different selectivity and potency due to variations in its molecular structure .
Propriétés
Numéro CAS |
189688-00-4 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
S-ethyl N-propanoyl-N-propylcarbamothioate |
InChI |
InChI=1S/C9H17NO2S/c1-4-7-10(8(11)5-2)9(12)13-6-3/h4-7H2,1-3H3 |
Clé InChI |
BUXCRJNNHWGAQV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)CC)C(=O)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


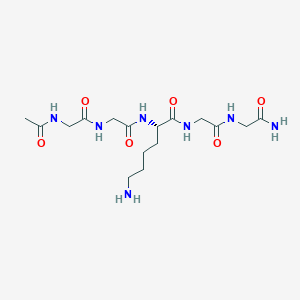
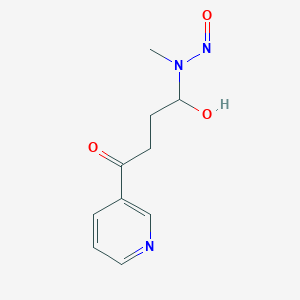

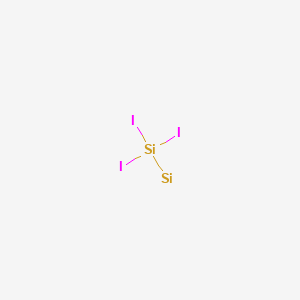
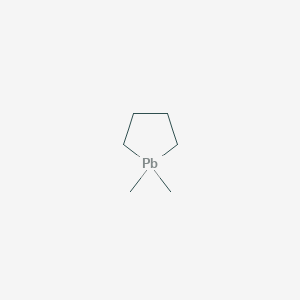
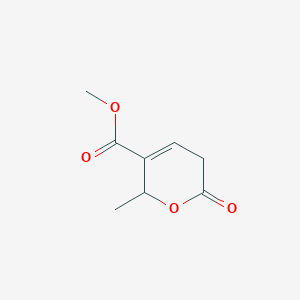
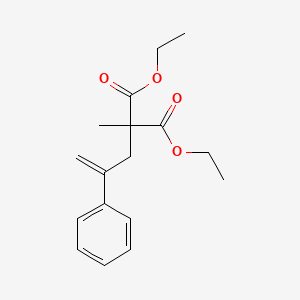
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
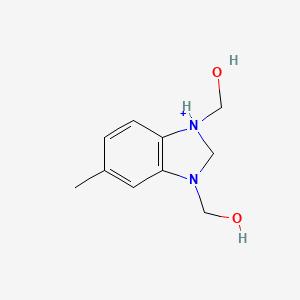
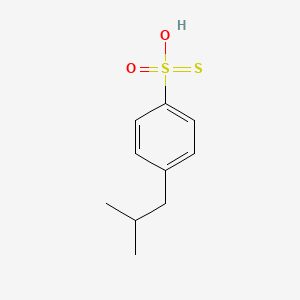
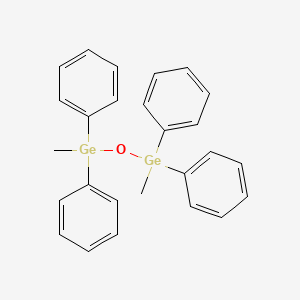
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)
